(R)-Phanephos
CAS No.: 192463-40-4
Cat. No.: VC20904158
Molecular Formula: C40H34P2
Molecular Weight: 576.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 192463-40-4 |
---|---|
Molecular Formula | C40H34P2 |
Molecular Weight | 576.6 g/mol |
IUPAC Name | (11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane |
Standard InChI | InChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2 |
Standard InChI Key | GYZZZILPVUYAFJ-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES | C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
Chemical Structure and Properties
Molecular Structure and Basic Characteristics
(R)-Phanephos is an organophosphorus compound with the chemical formula (C2H4)2(C6H3PPh2)2, where Ph represents the phenyl group (C6H5). It is characterized as a white solid that readily dissolves in common organic solvents but exhibits limited solubility in aqueous media . The compound features a rigid [2.2]paracyclophane backbone with two diphenylphosphino groups at the 4,12-positions, creating a unique three-dimensional structure that imparts high stereoselectivity in catalytic processes.
The structural rigidity of the paracyclophane framework distinguishes Phanephos from other diphosphine ligands. This rigid backbone restricts rotational movement and maintains a well-defined spatial arrangement of the phosphine groups, which is crucial for its effectiveness in asymmetric catalysis. The compound's structural configuration creates a distinct chiral environment around metal centers when used as a ligand in coordination complexes.
Stereochemistry and Chirality
(R)-Phanephos belongs to the class of C2-symmetric diphosphine ligands, with the (R) prefix specifically denoting the right-handed enantiomer of the compound . This stereochemical designation is crucial as it determines the absolute configuration of the ligand and subsequently influences the stereochemical outcome of reactions catalyzed by its metal complexes.
The chirality in (R)-Phanephos arises from the planar chirality of the [2.2]paracyclophane backbone rather than from traditional stereogenic centers. This unique structural characteristic creates a distinctive chiral environment that efficiently transfers stereochemical information during catalytic processes. The enantiomeric counterpart, (S)-Phanephos, exhibits opposite stereochemical influence in catalytic reactions, producing the opposite enantiomeric products.
Synthesis and Preparation
Synthetic Routes
The synthesis of (R)-Phanephos typically follows a well-established two-step procedure starting from [2.2]paracyclophane. The first step involves the dibromination of [2.2]paracyclophane to yield a pseudo-para dibromide intermediate. This is followed by thermal isomerization to generate the pseudo-ortho atropisomer of the dibromide . This strategic rearrangement positions the bromine atoms in the optimal orientation for the subsequent transformation.
In the second synthetic step, the dibromide undergoes lithium-halogen exchange when treated with n-butyllithium (nBuLi), generating a dilithium compound. The resulting organolithium species is then reacted with chlorodiphenylphosphine (PPh2Cl) to afford Phanephos . The initial product is a racemic mixture that requires resolution to obtain the enantiomerically pure (R)-Phanephos.
Enantiomeric Resolution
Several methods have been developed for the resolution of racemic Phanephos into its pure enantiomers, including:
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Formation of diastereomeric complexes with chiral transition metals followed by fractional crystallization
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Chromatographic separation using chiral stationary phases
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Enzymatic resolution techniques
The resolution step is crucial for obtaining enantiomerically pure (R)-Phanephos, which is essential for achieving high stereoselectivity in asymmetric catalytic applications. The enantiomeric purity significantly impacts the enantioselectivity of the reactions catalyzed by (R)-Phanephos-metal complexes.
Applications in Asymmetric Catalysis
Rhodium-Mediated Transformations
(R)-Phanephos forms effective complexes with rhodium that have demonstrated exceptional catalytic activity in asymmetric hydrogenation reactions. A prominent example is the complex [Rh COD (R)-Phanephos]BF4, where COD represents 1,5-cyclooctadiene . This complex has been extensively utilized in the stereoselective hydrogenation of dehydro amino acid methyl esters, a reaction of significant importance in the synthesis of enantiomerically pure amino acids and their derivatives .
The effectiveness of rhodium-(R)-Phanephos complexes in asymmetric hydrogenation is attributed to the well-defined chiral environment created around the rhodium center by the rigid structure of the ligand. This arrangement facilitates facial discrimination during the hydrogenation process, leading to high enantiomeric excess values in the product compounds.
Table 1: Performance of [Rh COD (R)-Phanephos]BF4 in Asymmetric Hydrogenation of Selected Substrates
Substrate Type | Reaction Conditions | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|---|
Dehydro amino acid esters | H2 (5 bar), MeOH, 25°C, 12h | >99 | 88-96 |
Itaconic acid derivatives | H2 (10 bar), MeOH, 30°C, 8h | >95 | 90-94 |
Enamides | H2 (20 bar), THF, 25°C, 24h | >90 | 85-92 |
Ruthenium-Catalyzed Processes
Ruthenium complexes of (R)-Phanephos have proven particularly effective in the asymmetric hydrogenation of β-ketoesters, typically achieving approximately 90% enantiomeric excess . This transformation is valuable for the synthesis of enantiomerically enriched secondary alcohols, which serve as important building blocks in pharmaceutical synthesis.
The ruthenium-(R)-Phanephos catalysts demonstrate broad substrate scope and high functional group tolerance. Their effectiveness has been compared to other ruthenium-diphosphine systems, with the (R)-Phanephos complexes often exhibiting superior performance in terms of both reactivity and stereoselectivity . This enhanced performance is attributed to the unique spatial arrangement of the diphosphine ligand and its electronic properties when coordinated to ruthenium.
Iridium Complexes and Reductive Coupling
Recent advances in (R)-Phanephos chemistry include the development of cyclometallated iridium complexes that demonstrate remarkable activity in reductive coupling reactions. These complexes effectively catalyze the 2-propanol-mediated reductive coupling of diverse 1,1-disubstituted allenes with fluoral hydrate . This transformation represents an efficient method for creating acyclic quaternary carbon-containing stereodiads with high enantioselectivity.
Mechanistic investigations have revealed that the catalytically active species in these reactions is a cyclometallated iridium-(R)-Phanephos complex formed via oxidative addition of an ortho-C-H bond of (R)-Phanephos to iridium(I) . This discovery significantly contributes to the understanding of iridium-catalyzed asymmetric transformations and expands the synthetic utility of (R)-Phanephos-based catalytic systems.
Metal Complexes and Coordination Chemistry
Structural Features of Metal Complexes
The coordination behavior of (R)-Phanephos with various transition metals has been extensively studied. The ligand typically coordinates through both phosphorus atoms, creating a chelate complex with the metal center. The rigid paracyclophane backbone enforces a specific bite angle and three-dimensional arrangement that influences the reactivity and selectivity of the resulting catalysts.
In rhodium complexes like [Rh COD (R)-Phanephos]BF4, the ligand forms a square planar coordination environment around the rhodium center, with the cyclooctadiene (COD) occupying the remaining coordination sites . This structural arrangement is crucial for the complex's catalytic activity in asymmetric hydrogenation reactions.
Spectroscopic and Photophysical Properties
Interesting spectroscopic studies have been conducted on complexes of (R)-Phanephos with europium, specifically Eu(III)(hfa)3 systems where hfa represents hexafluoroacetylacetonate . These complexes exhibit distinctive circular polarized luminescence (CPL) and photoluminescence (PL) properties that vary with the ratio of (R)-Phanephos to europium.
The spectroscopic investigations reveal significant differences between the behavior of (R)-Phanephos and its enantiomer (S)-Phanephos when complexed with europium compounds . These studies provide valuable insights into the chiroptical properties of (R)-Phanephos-metal complexes and their potential applications in materials science and sensing technologies.
Comparative Studies with Related Ligands
Performance Relative to Other Diphosphine Ligands
(R)-Phanephos belongs to a broader family of chiral diphosphine ligands that have been utilized in asymmetric catalysis since the 1960s . Comparative studies have evaluated its performance against other well-established ligands like BINAP and P-Phos in various catalytic transformations.
Research indicates that metal complexes of (R)-Phanephos often present comparable or superior activity and selectivity to analogous BINAP complexes in certain transformations, particularly in rhodium- and ruthenium-catalyzed hydrogenation reactions . These comparative advantages highlight the unique structural and electronic properties of (R)-Phanephos that contribute to its effectiveness as a ligand in asymmetric catalysis.
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